A Comprehensive Technical Guide to (R)-(+)-1,1,1-Trifluoroheptan-2-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to (R)-(+)-1,1,1-Trifluoroheptan-2-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and potential applications of the chiral fluorinated alcohol, (R)-(+)-1,1,1-Trifluoroheptan-2-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group into chiral molecules can significantly enhance pharmacological properties, making compounds like (R)-(+)-1,1,1-Trifluoroheptan-2-ol valuable building blocks in medicinal chemistry.[1][2][3]
Introduction: The Significance of Chiral Fluorinated Alcohols
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a chiral center, as in (R)-(+)-1,1,1-Trifluoroheptan-2-ol, these molecules offer a powerful tool for probing and optimizing drug-receptor interactions in a three-dimensional space.[2] The unique electronic properties of the trifluoromethyl group, coupled with the stereospecificity of the hydroxyl group, make this class of compounds highly sought after in the development of novel pharmaceuticals.
Physicochemical Properties
While specific experimental data for (R)-(+)-1,1,1-Trifluoroheptan-2-ol is not widely available in commercial catalogs, its properties can be reliably inferred from its enantiomer, (S)-(-)-1,1,1-Trifluoroheptan-2-ol, and other closely related fluorinated alcohols.[4] The physical and chemical properties, with the exception of optical rotation, are identical for both enantiomers.
Table 1: Physicochemical Properties of 1,1,1-Trifluoroheptan-2-ol
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C7H13F3O | [4] |
| Molecular Weight | 170.17 g/mol | [4] |
| Appearance | Colorless liquid (predicted) | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Optical Rotation | (+) for the (R)-enantiomer | By definition |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) and water.[5] | Inferred from similar compounds |
Stereoselective Synthesis: A Proposed Methodology
The synthesis of enantiomerically pure (R)-(+)-1,1,1-Trifluoroheptan-2-ol can be achieved through the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoroheptan-2-one. This approach is a well-established and reliable method for producing chiral alcohols.[6]
Synthesis of the Precursor: 1,1,1-Trifluoroheptan-2-one
The synthesis of the ketone precursor can be accomplished via the Grignard reaction between ethyl trifluoroacetate and pentylmagnesium bromide, followed by an oxidative workup.
Experimental Protocol: Synthesis of 1,1,1-Trifluoroheptan-2-one
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of pentylmagnesium bromide.
-
Reaction with Ethyl Trifluoroacetate: The Grignard reagent is cooled to 0 °C, and a solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Workup and Oxidation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude intermediate is then oxidized using a standard oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield 1,1,1-trifluoroheptan-2-one.
-
Purification: The crude ketone is purified by column chromatography on silica gel.
Asymmetric Reduction to (R)-(+)-1,1,1-Trifluoroheptan-2-ol
The key step in obtaining the desired (R)-enantiomer is the asymmetric reduction of 1,1,1-trifluoroheptan-2-one. This can be effectively achieved using a chiral reducing agent or a catalytic asymmetric hydrogenation process. A well-regarded method is the use of a chiral oxazaborolidine catalyst, such as the (R)-Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric borane source.
Experimental Protocol: Asymmetric Reduction using (R)-CBS Catalyst
-
Catalyst Preparation: A solution of the (R)-CBS catalyst in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Borane Complexation: Borane-dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution at room temperature, and the mixture is stirred for 15 minutes.
-
Ketone Addition: A solution of 1,1,1-trifluoroheptan-2-one in anhydrous THF is added dropwise to the catalyst-borane complex at a low temperature (e.g., -30 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is treated with dilute hydrochloric acid and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (R)-(+)-1,1,1-Trifluoroheptan-2-ol is purified by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
Figure 1: Proposed synthetic workflow for (R)-(+)-1,1,1-Trifluoroheptan-2-ol.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl and trifluoromethyl groups.
Table 2: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3600-3200 | Broad |
| C-H stretch (aliphatic) | 3000-2850 | Sharp |
| C-F stretch | 1350-1100 | Strong, multiple bands |
| C-O stretch | 1100-1000 | Strong |
The broad O-H stretching band is a hallmark of alcohols, while the strong absorptions in the C-F stretching region are characteristic of trifluoromethylated compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity.
-
δ 3.5-4.0 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). This signal will be split by the adjacent protons and the fluorine atoms.
-
δ 0.8-1.6 ppm: A series of multiplets corresponding to the protons of the pentyl chain.
-
Variable ppm: A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a doublet, due to coupling with the adjacent proton.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 170. Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon-carbon bond adjacent to the alcohol.
Applications in Drug Discovery and Development
Chiral trifluoromethyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation. Its lipophilicity can improve membrane permeability and oral bioavailability. The chiral center allows for stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects.
Potential Therapeutic Areas:
-
Enzyme Inhibitors: The trifluoromethyl group can mimic a carbonyl group, making these compounds potential inhibitors of various enzymes.[11]
-
Neurological Disorders: Fluorinated compounds have been explored for their potential in treating neurological disorders.[12]
-
Antiviral and Anticancer Agents: The incorporation of fluorinated chiral building blocks is a common strategy in the development of antiviral and anticancer drugs.
Figure 2: Role of (R)-(+)-1,1,1-Trifluoroheptan-2-ol in drug discovery.
Safety and Handling
(R)-(+)-1,1,1-Trifluoroheptan-2-ol is expected to have similar safety considerations to its enantiomer and other fluorinated alcohols.[4] It is likely to be a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(R)-(+)-1,1,1-Trifluoroheptan-2-ol represents a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a stereocenter and a trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic strategies outlined in this guide provide a reliable pathway for its preparation, enabling its broader application in medicinal chemistry and drug discovery programs.
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